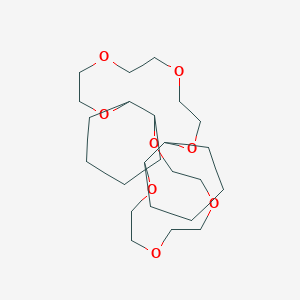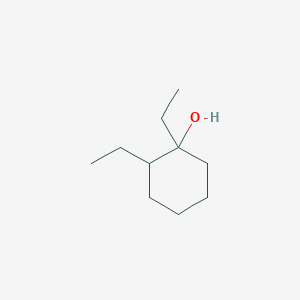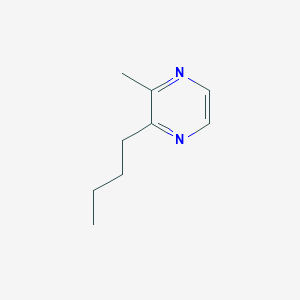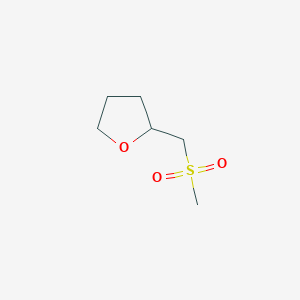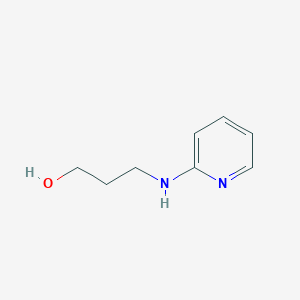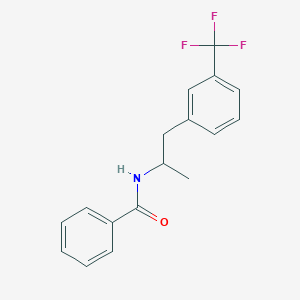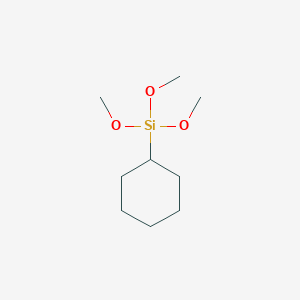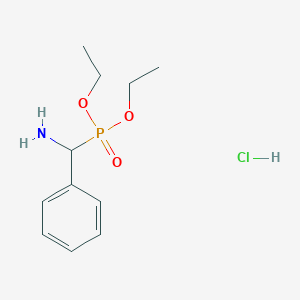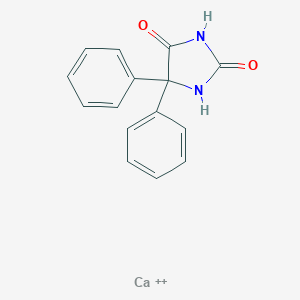
Calcium;5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calcium;5,5-diphenylimidazolidine-2,4-dione, also known as phenytoin calcium, is a compound with the molecular formula C15H10CaN2O2 . It is a derivative of phenytoin, which is a commonly used anticonvulsant .
Synthesis Analysis
The synthesis of 5,5-diphenylimidazolidine-2,4-dione derivatives has been reported in several studies . For instance, one study reported the synthesis of a novel phenytoin derivative by reacting phenytoin with a 1-bromodecyl agent .Molecular Structure Analysis
The molecular structure of 5,5-diphenylimidazolidine-2,4-dione derivatives has been studied using techniques such as DFT, XRD, and Hirshfeld surface analysis . These studies provide insights into the crystal structure and intermolecular interactions of these compounds .Chemical Reactions Analysis
The chemical reactions involving 5,5-diphenylimidazolidine-2,4-dione derivatives have been explored in several studies . For example, one study reported the design and synthesis of a group of 5,5-diphenylimidazolidine-2,4-dione derivatives bearing anilide, phenacyl, and benzylidene fragments .Mechanism of Action
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium;5,5-diphenylimidazolidine-2,4-dione involves the reaction of calcium hydroxide with 5,5-diphenylimidazolidine-2,4-dione.", "Starting Materials": ["Calcium hydroxide", "5,5-diphenylimidazolidine-2,4-dione"], "Reaction": [ "Add 5,5-diphenylimidazolidine-2,4-dione to a solution of calcium hydroxide in water", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated Calcium;5,5-diphenylimidazolidine-2,4-dione", "Wash the precipitate with water and dry it under vacuum" ] } | |
CAS No. |
17199-74-5 |
Molecular Formula |
C15H10CaN2O2 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
calcium;5,5-diphenylimidazole-2,4-diolate |
InChI |
InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+2/p-2 |
InChI Key |
BJXCWMFJUOHSBQ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca+2] |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=NC(=N2)[O-])[O-])C3=CC=CC=C3.[Ca+2] |
| 17199-74-5 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


